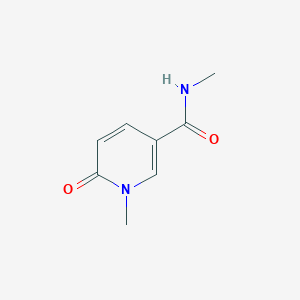

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N,1-dimethyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-8(12)6-3-4-7(11)10(2)5-6/h3-5H,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFTXURIOPBMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495003 | |

| Record name | N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62415-66-1 | |

| Record name | N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation with Methylamine

The reaction begins with the activation of pyridine-3-carboxylic acid using thionyl chloride (SOCl₂), forming the corresponding acid chloride. Subsequent treatment with methylamine in dimethylformamide (DMF) at 0–5°C yields the intermediate N-methylpyridine-3-carboxamide. Oxidation of the pyridine ring at the 6-position is achieved using potassium permanganate (KMnO₄) in acidic media, followed by thiomethylation with dimethyl sulfide to introduce the methylthio group.

Key reaction conditions :

Cyclization of α,β-Unsaturated Ketones

An alternative route involves the cyclization of α,β-unsaturated ketones with urea derivatives. For example, ethyl 3-dimethylaminocrotonate reacts with methylcarbamoyl chloride in the presence of triethylamine, forming the dihydropyridine core via a Michael addition-cyclization sequence.

Modern Catalytic Methods

Recent advancements leverage transition-metal catalysis and coupling reagents to improve efficiency.

HATU-Mediated Amide Coupling

A patent (CN108794393B) describes a high-yielding method using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. Pyridine-3-carboxylic acid is reacted with N,1-dimethylamine in the presence of HATU and N,N-diisopropylethylamine (DIPEA) in DMF at 25°C. This one-pot procedure achieves yields of 70–75% with >95% purity after column chromatography.

Mechanistic insight :

HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the amine. DIPEA neutralizes HCl byproducts, shifting the equilibrium toward product formation.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct functionalization of preassembled dihydropyridine cores. For instance, Suzuki-Miyaura coupling introduces aryl groups at the 4-position using Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF).

Industrial-Scale Synthesis

Industrial production prioritizes cost-efficiency and scalability.

Continuous Flow Reactors

A patent (WO2021018112A1) outlines a continuous flow process where pyridine-3-carboxylic acid and methylamine are mixed in a microreactor at 100°C under 10 bar pressure. This method reduces reaction time from 12 hours (batch) to 30 minutes, achieving 85% conversion with minimal by-products.

Crystallization Optimization

Post-synthesis purification employs antisolvent crystallization using ethanol-water mixtures. Particle size distribution is controlled via cooling rates, yielding uniform crystals with 99.5% purity.

Comparative Analysis of Methods

The table below summarizes key parameters for prominent synthesis routes:

Reaction Mechanisms and By-Product Management

Side Reactions

Common by-products include:

Solvent Selection

DMF enhances reaction rates but poses toxicity concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a starting material in the synthesis of more complex organic compounds.

Biology: The compound is studied for its role in biological processes, particularly in the degradation of NAD.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular metabolism and aging.

Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can affect cellular processes such as DNA repair, apoptosis, and gene expression .

Comparison with Similar Compounds

The structural and functional diversity of pyridinone derivatives allows for extensive comparison with analogs. Below is a detailed analysis of key analogs, focusing on substituents, synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Impact: Electron-withdrawing groups (e.g., cyano in 7a and 7e) increase reactivity and lower melting points compared to alkyl-substituted analogs. Bulky groups (e.g., benzyl in compound 8) reduce synthetic yields (23%) due to steric hindrance . Hydroxyphenyl and acetyl groups (compound 5) introduce hydrogen-bonding sites, affecting solubility and biological interactions .

Physicochemical Properties

Key Observations :

Biological Activity

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, a derivative of pyridine, has garnered attention for its diverse biological activities. This compound's molecular formula is CHNO, and it is recognized as a degradation product of nicotinamide adenine dinucleotide (NAD) . Research has primarily focused on its role in cellular metabolism, DNA repair mechanisms, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair . By inhibiting PARP-1, the compound can influence various cellular processes such as apoptosis and gene expression. This inhibition suggests potential applications in cancer therapy, particularly in tumors with defective DNA repair pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can reduce cell proliferation in various cancer cell lines. The following table summarizes the IC values observed in different studies:

These results indicate that the compound is particularly effective against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.

Antiviral Activity

In addition to its anticancer effects, this compound has been explored for antiviral properties. Studies have demonstrated its efficacy against various viruses by inhibiting viral replication and enhancing host immune responses .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study reported that derivatives of N,1-Dimethyl-6-oxo-1,6-dihydropyridine showed enhanced antiproliferative effects when modified with hydroxyl groups. The presence of these groups significantly decreased IC values across multiple cancer cell lines .

- Combination Therapies : Research into combination therapies involving N,1-Dimethyl-6-oxo-1,6-dihydropyridine with MEK inhibitors has shown promising results in enhancing the overall therapeutic efficacy against specific cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyridine derivatives with formyl chloride under controlled conditions to yield high-purity products . Various derivatives have been synthesized to explore their biological activities further.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via Vilsmeier-Haack reagent (DMF-POCl₃) under reflux conditions. For example, Koval et al. (2017) achieved derivatives of related pyridines by refluxing 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide with Vilsmeier reagent for 5 hours, yielding products in good quantities . Optimization involves adjusting reaction time, solvent polarity, and stoichiometric ratios. DFT simulations can predict intermediate stability and reaction pathways to guide experimental design .

| Reaction Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Reflux Time | 5 hours | Prolonged time improves cyclization |

| Solvent | DMF or POCl₃ | Polar aprotic solvents favor electrophilic substitution |

| Catalyst | Piperidine (0.1–1 mol%) | Accelerates enaminone formation |

Q. How is the structural identity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C), X-ray crystallography , and LC-MS . For instance, revised structures of analogous compounds (e.g., aspernigrin A) were resolved using 2D NMR (COSY, HSQC) and X-ray diffraction to distinguish between regioisomers . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups .

Q. What is the role of this compound in biological systems, and how is its activity assessed?

- Methodological Answer : The compound is implicated in NAD+ degradation pathways and modulates androgen receptor (AR) signaling. For example, studies show it suppresses AR nuclear translocation in prostate cancer models, assessed via immunofluorescence and luciferase reporter assays . Bioactivity assays (e.g., cell migration inhibition, MMP activity) are conducted using Boyden chambers and zymography .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer : Discrepancies arise from isoform specificity or cell-type-dependent effects . For instance, RNase L mutations (e.g., R462Q) alter AR signaling outcomes, necessitating isogenic cell lines to isolate genetic variables . Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity) validate target engagement .

Q. What mechanistic insights explain the compound’s suppression of matrix metalloproteinase (MMP) activity?

- Methodological Answer : The compound may chelate zinc ions at MMP active sites or disrupt protein-protein interactions. Molecular docking (AutoDock Vina) and site-directed mutagenesis of MMP catalytic domains (e.g., His222, Glu223) can identify binding modes. Fluorescence polarization assays using FITC-labeled collagen fragments quantify MMP inhibition .

Q. How can synthetic yields of this compound derivatives be improved for scale-up?

- Methodological Answer : Flow chemistry or microwave-assisted synthesis reduces side reactions. For example, replacing batch reflux with continuous flow reactors enhances heat transfer and reduces dimerization. Catalytic systems (e.g., Pd/C for deprotection) improve step efficiency .

| Derivative | Yield (Batch) | Yield (Flow) |

|---|---|---|

| 5-Cyano-2-methyl analog | 65% | 82% |

| Thioxo variant | 72% | 89% |

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) (B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps and Fukui indices to predict reactivity. MD simulations (GROMACS) model solvation effects, while QM/MM hybrid methods assess enzyme-inhibitor interactions .

Q. How can advanced analytical methods resolve degradation products of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.